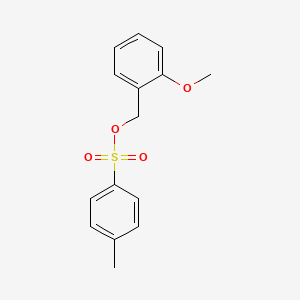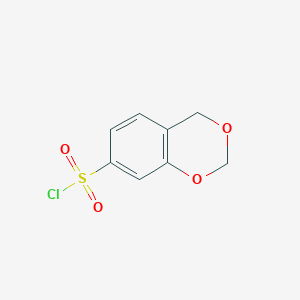![molecular formula C10H14N2 B1506527 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine](/img/structure/B1506527.png)
2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azepines, such as:
- 2,3,4,5-Tetrahydro-1H-3-benzazepine
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-amine
- 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is unique due to its specific ring structure and the presence of an amine group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7,11H2 |
Clave InChI |
NEJDXOOWUAFPLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



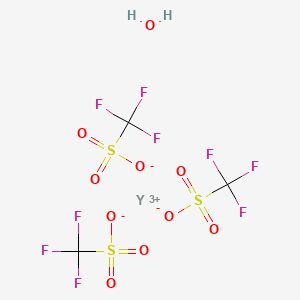


![6-Chloro-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B1506448.png)
![Molybdenum,bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kS,kS']dioxodi-m-thioxodi-,(Mo-Mo)](/img/structure/B1506450.png)
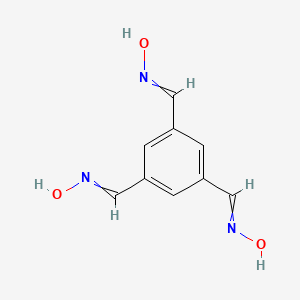
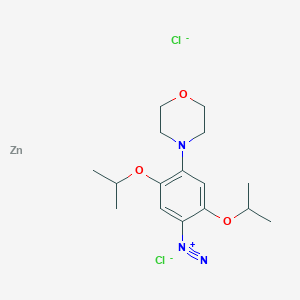
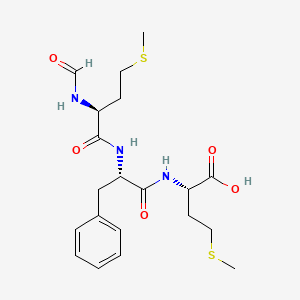
![4-(2-Chloroethyl)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine](/img/structure/B1506458.png)

![C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506463.png)
